4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate
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Overview
Description
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound that features a combination of aromatic rings, hydrazone, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-bromobenzoic acid with 4-((2-(2-oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenol under specific conditions to form the desired ester. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-((2-(2-oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
- 4-((2-(2-Oxo-2-(3-tolylamino)acetyl)hydrazono)methyl)phenyl 2-methylbenzoate
Uniqueness
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
765278-14-6 |
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Molecular Formula |
C23H18BrN3O4 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O4/c1-15-5-4-6-17(13-15)26-21(28)22(29)27-25-14-16-9-11-18(12-10-16)31-23(30)19-7-2-3-8-20(19)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
RETSDXNWWBOWLJ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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